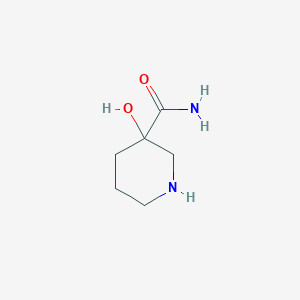

3-Hydroxypiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 3-Hydroxypiperidine-3-carboxamide is represented by the InChI code1S/C6H12N2O2.ClH/c7-5 (9)6 (10)2-1-3-8-4-6;/h8,10H,1-4H2, (H2,7,9);1H . Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

3-Hydroxypiperidine-3-carboxamide is a powder at room temperature . Its molecular weight is 144.174.Scientific Research Applications

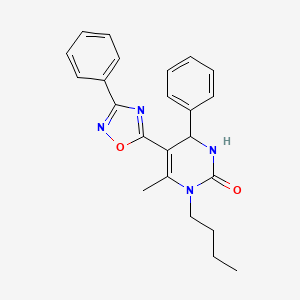

Chiral Building Blocks Synthesis : Feng et al. (2006) discuss the synthesis of enantioselective chiral building blocks from L-glutamic acid, including a protected (S)-3-hydroxypiperidin-2-one. This compound was further converted to (2S,3R)-3-hydroxypipecolamide, demonstrating its utility in creating complex molecular structures (Feng et al., 2006).

Natural Product Synthesis : Wijdeven et al. (2010) emphasize the importance of the 3-hydroxypiperidine moiety as a privileged scaffold in the synthesis of many bioactive compounds and natural products. This review highlights various research groups' investigations into synthesizing natural products containing this scaffold (Wijdeven et al., 2010).

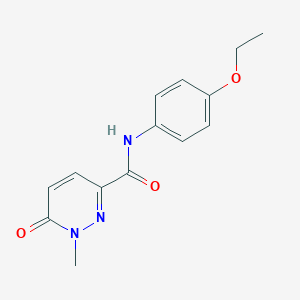

GABA Agonists and Uptake Inhibitors : Jacobsen et al. (1982) describe the synthesis and testing of hydroxy- and amino-substituted piperidinecarboxylic acids, including 3-hydroxypiperidine-3-carboxamide, as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors. This research contributes to understanding GABA-related neurotransmission and potential therapeutic applications (Jacobsen et al., 1982).

DNA Structure Targeting : Howell et al. (2012) study the effects of novel 9‐aminoacridine carboxamides, including the 3-carboxamide derivatives, on various types of DNA tertiary structures. Their research provides insights into the potential application of these compounds in antitumor agents (Howell et al., 2012).

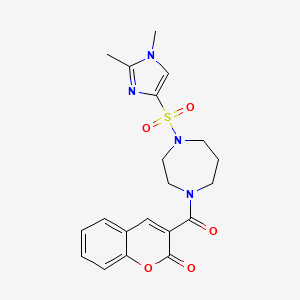

Ring Transformation in Chromone-3-Carboxamide : Ibrahim (2013) investigates the chemical reactivity of chromone-3-carboxamide with nitrogen and carbon nucleophiles, which is relevant to understanding the chemical behavior of related compounds, including 3-hydroxypiperidine-3-carboxamide (Ibrahim, 2013).

Flavone Derivative Synthesis : Bhattacharjee and Khan (2016) describe the synthesis of 3-substituted carboxylate/carboxamide flavone derivatives from 4-hydroxycoumarin, β-nitrostyrene, and alcohol/amine, demonstrating the versatility of carboxamide derivatives in complex organic synthesis (Bhattacharjee & Khan, 2016).

Flocculation Process Optimization : Sun et al. (2020) explore the application of carboxamide derivatives in the flocculation process for heavy metal removal, indicating the potential environmental applications of such compounds (Sun et al., 2020).

Safety and Hazards

Future Directions

While the future directions for 3-Hydroxypiperidine-3-carboxamide specifically are not mentioned in the search results, there is a general interest in the pharmaceutical industry for the development of piperidine-containing compounds . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating ongoing research in this field.

Mechanism of Action

Target of Action

This compound belongs to the piperidine family, which has been associated with various therapeutic properties . .

Mode of Action

Piperidine compounds have been observed to exhibit anticancer potential by regulating several crucial signaling pathways essential for the establishment of cancers . .

Biochemical Pathways

Piperidine compounds have been observed to regulate pathways such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc These pathways play crucial roles in cell proliferation, apoptosis, and other cellular processes

Result of Action

Piperidine compounds have been observed to exhibit anticancer potential . The specific molecular and cellular effects of 3-Hydroxypiperidine-3-carboxamide’s action require further investigation.

properties

IUPAC Name |

3-hydroxypiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-5(9)6(10)2-1-3-8-4-6/h8,10H,1-4H2,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFTYWINLIAFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypiperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2386617.png)

![2-Bromo-1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2386621.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2386625.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2386626.png)

![1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2386631.png)

![Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2386632.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2386633.png)